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Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in

regulating gene expression. The acetylation of lysine residues on the N-terminal tails of

histones, particularly Histone H3, is generally associated with a more open chromatin structure,

facilitating transcriptional activation.[1][2] This dynamic process is controlled by the opposing

activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1] The HAT

enzymes p300 and CREB-binding protein (CBP) are key transcriptional co-activators that

catalyze the acetylation of multiple lysine residues on Histone H3, including H3K18 and H3K27.

[3][4] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer,

making them attractive therapeutic targets.[2][4]

PU141 is a pyridoisothiazolone compound that acts as a selective inhibitor of the p300/CBP

histone acetyltransferases.[5][6] By inhibiting p300/CBP, PU141 is expected to decrease global

and locus-specific histone H3 acetylation, leading to downstream effects on gene expression

and cellular processes. Accurate quantification of PU141-induced changes in Histone H3

acetylation is therefore essential for characterizing its mechanism of action, determining its

potency and selectivity, and developing it as a potential therapeutic agent.

These application notes provide detailed protocols for treating cells with PU141 and

subsequently quantifying changes in histone H3 acetylation using Western Blot and ELISA-

based methods.
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Mechanism of Action of PU141
PU141 selectively inhibits the catalytic activity of p300 and CBP.[5] These enzymes transfer an

acetyl group from acetyl-CoA to lysine residues on histone tails. By blocking this activity, PU141
leads to a state of histone hypoacetylation, which can result in chromatin condensation and

transcriptional repression of p300/CBP target genes.
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Caption: Mechanism of PU141-induced histone hypoacetylation.

Quantitative Data Summary
Treatment of cancer cell lines with PU141 has been shown to decrease the acetylation of

specific lysine residues on Histone H3. The following table summarizes the qualitative and

semi-quantitative changes observed via Western Blot analysis after treating cells with 25 µM

PU141 for 3 hours.[7]
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Cell Line Histone Mark

Observed
Change with
PU141
Treatment

Method Reference

SK-N-SH

(Neuroblastoma)
Acetyl-H3K9 Decrease Western Blot [7]

SK-N-SH

(Neuroblastoma)
Acetyl-H3K14 Decrease Western Blot [7]

HCT116 (Colon

Carcinoma)
Acetyl-H3K9 Decrease Western Blot [7]

HCT116 (Colon

Carcinoma)
Acetyl-H3K14 Decrease Western Blot [7]

Note: The data is based on visual assessment of band intensity from published Western Blots

and indicates a reduction in acetylation compared to vehicle-treated controls.[7]

Experimental Protocols
Protocol 1: Cell Culture and Treatment with PU141
This protocol describes the general procedure for treating adherent or suspension cell lines

with PU141 to induce changes in histone acetylation.

Materials:

Cell line of interest (e.g., SK-N-SH, HCT116)

Complete cell culture medium

PU141 (stock solution in DMSO)

Vehicle control (DMSO)

Tissue culture plates/flasks

Standard cell culture equipment (incubator, biosafety cabinet, etc.)
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Procedure:

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth

phase (typically 60-80% confluency for adherent cells) at the time of treatment.

Preparation of Reagents: Prepare working solutions of PU141 in complete culture medium. A

common concentration used to observe effects on histone acetylation is 25 µM.[7] Prepare a

corresponding vehicle control with the same final concentration of DMSO.

Treatment: Aspirate the old medium from the cells and replace it with the PU141-containing

medium or the vehicle control medium.

Incubation: Incubate the cells for the desired time period. A 3-hour incubation has been

shown to be effective for observing changes in histone H3 acetylation.[7]

Cell Harvesting: After incubation, harvest the cells.

Adherent cells: Wash with ice-cold PBS, then detach using a cell scraper in ice-cold PBS.

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

Suspension cells: Transfer the cell suspension to a conical tube and pellet by

centrifugation.

Wash the cell pellet once with ice-cold PBS. The cell pellet can now be used for histone

extraction or stored at -80°C.

Protocol 2: Histone Extraction (Acid Extraction Method)
This protocol is designed to isolate core histone proteins while preserving their post-

translational modifications.[8][9]

Materials:

Cell pellet from Protocol 1

Hypotonic Lysis Buffer (10 mM Tris-Cl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂) with 1 mM DTT and

protease/deacetylase inhibitors added fresh
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0.4 N Sulfuric Acid (H₂SO₄)

Acetone, ice-cold

Nuclease-free water

Procedure:

Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Hypotonic Lysis Buffer per 10⁷ cells.

Incubate on ice for 30 minutes.

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

Acid Extraction: Resuspend the nuclear pellet in 0.4 N H₂SO₄ (e.g., 400 µL per 10⁷ cells).

Incubate on a rotator at 4°C for at least 1 hour (or overnight) to extract the basic histone

proteins.[7]

Clarify Extract: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

Protein Precipitation: Carefully transfer the supernatant (containing histones) to a new

microcentrifuge tube. Add 8 volumes of ice-cold acetone.[10]

Incubate at -20°C for at least 2 hours (or overnight) to precipitate the histones.

Pellet Histones: Centrifuge at 16,000 x g for 10 minutes at 4°C. Carefully discard the

supernatant.

Wash: Wash the pellet with 500 µL of ice-cold acetone to remove residual acid.[8] Centrifuge

again.

Dry and Resuspend: Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the

histone pellet in nuclease-free water (e.g., 50-100 µL).

Quantify: Determine the protein concentration using a Bradford or BCA assay. The extracted

histones are now ready for analysis by Western Blot or ELISA.
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Caption: Workflow for histone extraction via the acid precipitation method.
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Protocol 3: Quantification by Western Blot
Western blotting is a semi-quantitative method used to detect specific histone modifications.

[11][12][13][14]

Materials:

Extracted histones from Protocol 2

LDS or Laemmli sample buffer

Bis-Tris or Tris-Glycine polyacrylamide gels (15% or 4-12% gradient recommended)

PVDF membrane (0.2 µm pore size recommended for small proteins)[14]

Transfer buffer

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, and a loading control like anti-

total Histone H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

Sample Preparation: Mix 3-15 µg of extracted histones with sample buffer. Boil at 95°C for 5

minutes.

Gel Electrophoresis: Load samples onto the gel and run until adequate separation is

achieved. Histone H3 migrates at ~17 kDa.[12]

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in

blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle

agitation.

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

Washing: Repeat the washing step (step 6).

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal

using an imaging system.

Analysis: Quantify band intensities using software like ImageJ. Normalize the signal of the

acetylated H3 antibody to the signal of the total H3 loading control to determine the relative

change in acetylation.

Protocol 4: Quantification by Sandwich ELISA
ELISA provides a more quantitative and high-throughput method for measuring histone H3

acetylation.[15][16][17][18] This protocol is based on a typical sandwich ELISA format.

Materials:

Histone H3 Acetylation ELISA Kit (e.g., from Cell Signaling Technology, RayBiotech, Thermo

Fisher)[15][16][17]

Extracted histones from Protocol 2

Microplate reader

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

http://tools.thermofisher.com/content/sfs/manuals/KHO0831%20pr400%20_Histone%20H3_%20Rev%201.0.pdf
https://www.cellsignal.com/products/elisa-kits/acetylated-histone-h3-sandwich-elisa-kit/7232
https://www.raybiotech.com/human-mouse-acetylated-histone-h3-and-histone-h3-elisa-pte-acehis3-t
https://www.epigentek.com/catalog/benefits-of-using-elisa-to-measure-histone-acetylation-n-96.html
http://tools.thermofisher.com/content/sfs/manuals/KHO0831%20pr400%20_Histone%20H3_%20Rev%201.0.pdf
https://www.cellsignal.com/products/elisa-kits/acetylated-histone-h3-sandwich-elisa-kit/7232
https://www.raybiotech.com/human-mouse-acetylated-histone-h3-and-histone-h3-elisa-pte-acehis3-t
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Preparation: Prepare all buffers, standards, and reagents as described in the kit

manual.

Sample Addition: Add diluted histone extracts and standards to the wells of the microplate,

which is typically pre-coated with a capture antibody (e.g., anti-total Histone H3).

Incubation: Incubate for the time specified in the kit manual (e.g., 2.5 hours at room

temperature or overnight at 4°C) to allow the histone H3 to bind to the capture antibody.[17]

Washing: Wash the wells multiple times with the provided wash buffer to remove unbound

material.

Detection Antibody: Add the detection antibody (e.g., anti-acetyl-Histone H3) to each well.

Incubation: Incubate for 1-2 hours at room temperature.

Washing: Repeat the washing step.

Secondary Antibody/Enzyme Conjugate: Add the HRP-conjugated secondary antibody or

enzyme conjugate. Incubate for 1 hour.

Washing: Repeat the washing step.

Substrate Addition: Add the colorimetric substrate (e.g., TMB) and incubate in the dark for

15-30 minutes.

Stop Reaction: Add the stop solution to each well. The color will typically change from blue to

yellow.

Measurement: Immediately read the absorbance at 450 nm using a microplate reader.

Analysis: Calculate the concentration of acetylated Histone H3 in the samples by comparing

their absorbance values to the standard curve. Normalize these values to total protein

content or total histone H3 levels measured in parallel.
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Caption: General workflow for a sandwich ELISA to quantify H3 acetylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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